Ethanol, 2-(3-amino-4-nitrophenylamino)-
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Overview
Description
2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol is an organic compound with the molecular formula C8H11N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a nitro group, and an ethanol moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol typically involves the reaction of 3-amino-4-nitroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and high efficiency. The industrial production process also incorporates purification steps, such as crystallization and filtration, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted ethanols. These products have diverse applications in various fields .
Scientific Research Applications
2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-amino-4-nitrophenyl)amino]ethanol
- 2-[(4-amino-3-nitrophenyl)amino]ethanol
- 2-[(3-nitrophenyl)methylamino]ethanol
Uniqueness
2-[(3-amino-4-nitrophenyl)amino]ethan-1-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(3-amino-4-nitroanilino)ethanol |
InChI |
InChI=1S/C8H11N3O3/c9-7-5-6(10-3-4-12)1-2-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2 |
InChI Key |
BQMGIXCIUJBQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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